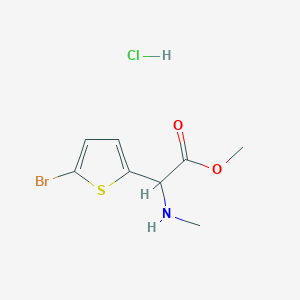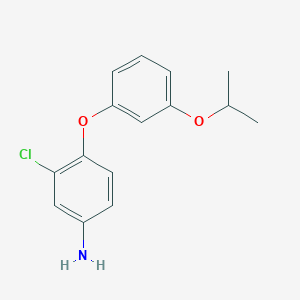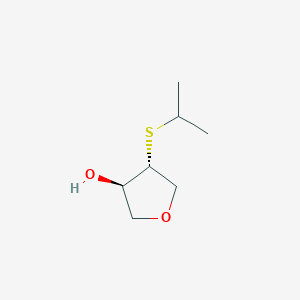
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride
Übersicht
Beschreibung
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with methylamine in the presence of a suitable catalyst, followed by esterification with methanol. The reaction conditions typically include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in material science.
Wirkmechanismus
When compared to similar compounds, Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride stands out due to its unique structure and reactivity. Similar compounds may include other brominated thiophenes or related acetate derivatives. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(5-bromothiophen-2-yl)acetate
5-Methyl-4-bromothiophen-2-ylboronic acid
Eigenschaften
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-10-7(8(11)12-2)5-3-4-6(9)13-5;/h3-4,7,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVUJBZBDVPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(S1)Br)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)
![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)
![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)

![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)


